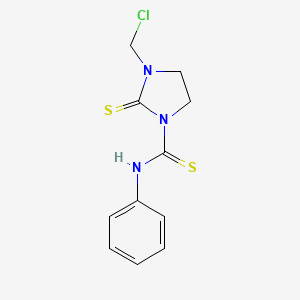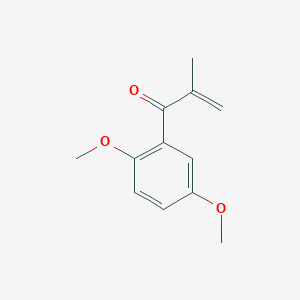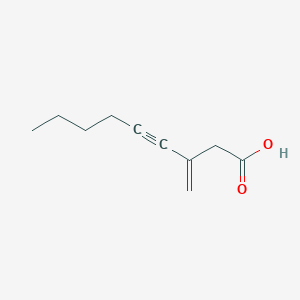
3-Methylidenenon-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidenenon-4-ynoic acid is an organic compound with the molecular formula C10H14O2. It is characterized by the presence of a carboxylic acid group, a triple bond, and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenenon-4-ynoic acid can be achieved through various synthetic routes. One common method involves the use of boronic acid derivatives in Suzuki–Miyaura coupling reactions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions. The reaction proceeds through the formation of a carbon-carbon bond between the boronic acid derivative and an aryl or vinyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methylidenenon-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
Scientific Research Applications
3-Methylidenenon-4-ynoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Methylidenenon-4-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the triple bond and carboxylic acid group allows for diverse interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylidenenon-4-ynoic acid
- 4-Methylidenenon-4-ynoic acid
- 3-Methylidenenon-3-ynoic acid
Uniqueness
3-Methylidenenon-4-ynoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The combination of a triple bond, double bond, and carboxylic acid group within the same molecule allows for versatile applications and interactions that are not observed in similar compounds .
Properties
CAS No. |
90936-37-1 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methylidenenon-4-ynoic acid |
InChI |
InChI=1S/C10H14O2/c1-3-4-5-6-7-9(2)8-10(11)12/h2-5,8H2,1H3,(H,11,12) |
InChI Key |
YVMRSLWTKSOZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate](/img/structure/B14373863.png)
![Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]-](/img/structure/B14373868.png)

![2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B14373877.png)
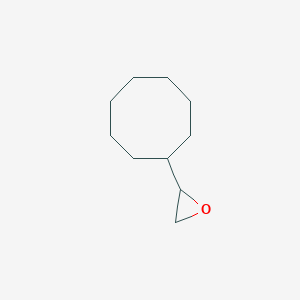

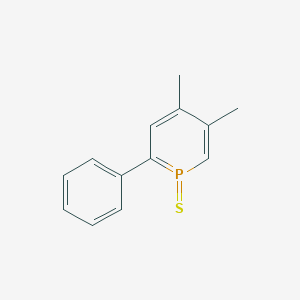

![2-[(2-Methylpent-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14373903.png)
![2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14373910.png)
